4,6-Dichloro-5-ethylpyrimidine
Description
Significance of the Pyrimidine (B1678525) Scaffold in Organic Synthesis
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in organic synthesis. bohrium.comresearchgate.net Its presence in the nucleobases cytosine, thymine, and uracil (B121893) underscores its fundamental role in biological systems. bohrium.comnih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. bohrium.commdpi.com
The pyrimidine scaffold's versatility allows for extensive structural modifications, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. bohrium.com This adaptability is crucial in drug discovery, where precise interactions with biological targets are paramount. nih.gov Consequently, pyrimidine-based compounds have found applications as anticancer, antiviral, anti-inflammatory, and antibacterial agents, among others. researchgate.netmdpi.com
Overview of Dichloropyrimidine Derivatives as Key Intermediates
Among the various classes of pyrimidine derivatives, dichloropyrimidines are particularly important as key intermediates in organic synthesis. nbinno.com The two chlorine atoms on the pyrimidine ring are excellent leaving groups, facilitating nucleophilic substitution reactions. This reactivity allows for the sequential and regioselective introduction of a wide range of functional groups. nbinno.com
For instance, dichloropyrimidines are instrumental in the synthesis of various pharmaceuticals and agrochemicals. nbinno.comalfa-chemical.com They serve as precursors for creating more complex substituted pyrimidines, which are often the core structures of active pharmaceutical ingredients. nbinno.comhnsincere.comontosight.ai The strategic placement of the chlorine atoms on the pyrimidine ring influences the reactivity and the types of molecules that can be synthesized.
Historical Context of 4,6-Dichloro-5-ethylpyrimidine in Synthetic Pathways
The systematic study of pyrimidines began in the late 19th century, with their importance growing significantly after the discovery of their role in nucleic acids. smolecule.com The development of chlorination techniques for pyrimidine rings was a major advancement, providing a powerful tool for creating diverse derivatives. smolecule.com
Within this context, 4,6-dichloropyrimidine (B16783) emerged as a valuable precursor for agrochemicals and pharmaceuticals. smolecule.com The synthesis of specific derivatives like this compound represents a targeted approach to creating molecules with specific properties. The ethyl group at the 5-position introduces a lipophilic character and steric bulk, which can influence the compound's reactivity and its interaction with biological targets.
The synthesis of this compound is typically achieved through the chlorination of a corresponding dihydroxypyrimidine precursor. For example, 2-amino-5-ethylpyrimidine-4,6-diol can be converted to 4,6-dichloro-5-ethylpyrimidin-2-amine (B1582910) in high yield. nih.gov This transformation underscores the utility of dichloropyrimidine derivatives as versatile intermediates for further chemical modifications.
Interactive Data Table: Properties of Dichloropyrimidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 53967-81-0 | C6H6Cl2N2 | 177.03 | Ethyl group at C5. |
| 4,6-Dichloropyrimidine | 1193-21-1 | C4H2Cl2N2 | 148.98 | Parent dichloropyrimidine. hnsincere.com |
| 2,4-Dichloropyrimidine | 3934-20-1 | C4H2Cl2N2 | 148.98 | Isomer of 4,6-dichloropyrimidine. nbinno.com |
| 4,6-Dichloro-5-methylpyrimidine (B15144) | 4316-97-6 | C5H4Cl2N2 | 163.00 | Methyl group at C5. nih.govsigmaaldrich.com |
| 4,6-Dichloro-5-fluoropyrimidine | 1480-95-1 | C4HCl2FN2 | Not specified | Fluoro group at C5. google.com |
| 4,6-Dichloro-2-methylpyrimidine (B42779) | 13162-43-1 | C5H4Cl2N2 | 163.00 | Methyl group at C2. |
| 4,6-Dichloro-5-nitropyrimidine | 49845-33-2 | C4HCl2N3O2 | 193.98 | Nitro group at C5. rsc.org |
Research Findings on Dichloropyrimidine Derivatives
Recent research continues to highlight the importance of dichloropyrimidine intermediates. For example, a study published in 2021 detailed the synthesis of novel 5-substituted 2-amino-4,6-dichloropyrimidines and their potential anti-inflammatory properties. nih.gov Another area of active investigation is the use of dichloropyrimidines in the synthesis of energetic materials. rsc.org These studies demonstrate the ongoing relevance and adaptability of dichloropyrimidine chemistry in various scientific fields.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-ethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNUWPUTQXUXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Dichloro 5 Ethylpyrimidine
Precursor Synthesis Strategies for 5-Ethylpyrimidine (B1285229) Core
The foundational step in producing 4,6-dichloro-5-ethylpyrimidine is the creation of the 5-ethylpyrimidine ring system, typically in its 4,6-dihydroxy form. This precursor serves as the immediate substrate for the subsequent chlorination step.
Cyclization reactions are the cornerstone of pyrimidine (B1678525) synthesis, involving the formation of the heterocyclic ring from acyclic starting materials.
A prevalent and classic method for constructing the pyrimidine ring is the condensation of a suitably substituted malonate ester with a compound containing an N-C-N fragment, such as an amidine or guanidine (B92328). bu.edu.eg This approach, often a variation of the Pinner pyrimidine synthesis, involves the reaction of a 1,3-dicarbonyl compound with an amidine. slideshare.net
In the specific synthesis of the 4,6-dihydroxy-5-ethylpyrimidine precursor, a diethyl 2-ethylmalonate is reacted with a compound like guanidine or urea (B33335). nih.govnih.gov For instance, 2-amino-5-ethylpyrimidine-4,6-diol can be prepared through the condensation of the corresponding monosubstituted malonic acid diester with guanidine in the presence of a strong base like sodium ethoxide. nih.gov The reaction proceeds by dissolving metallic sodium in absolute ethanol (B145695) to form sodium ethoxide, to which guanidine hydrochloride and the diethyl ethylmalonate are added. nih.gov This method has been reported to produce high yields. nih.gov
Similarly, the condensation of diethyl malonate with acetamidine (B91507) hydrochloride in the presence of sodium methoxide (B1231860) is a known route to produce 4,6-dihydroxy-2-methylpyrimidine (B75791), which can be adapted for the 5-ethyl analogue. researchgate.nettsijournals.comasianpubs.org
Table 1: Synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |
|---|
Beyond the direct condensation of malonates, other cycloaddition strategies can be employed for the synthesis of the pyrimidine core. These methods involve the reaction of different components that together form the pyrimidine ring.
One such approach is the [4+2] cycloaddition reaction. mdpi.com In this type of reaction, a four-atom component reacts with a two-atom component to form the six-membered ring. For example, 1,2,3-triazines can react with amidines to yield 2,5-disubstituted pyrimidines. nih.govacs.org
Another method is the [3+3] cycloaddition, which is exemplified by the Pinner synthesis, where a 1,3-dicarbonyl compound condenses with an amidine. slideshare.netmdpi.com Additionally, [3+2]-cycloaddition reactions have been utilized, although they are more commonly applied to the synthesis of fused pyrimidine systems. mdpi.com The reaction of chalcones with amidines also represents a viable pathway to substituted pyrimidines. researchgate.net While these represent general strategies for pyrimidine synthesis, their specific application to form the 5-ethylpyrimidine core would depend on the selection of appropriately substituted starting materials.
Cyclization Reactions for 4,6-Dihydroxy-5-ethylpyrimidine Precursors
Chlorination Techniques for Conversion of 4,6-Dihydroxy-5-ethylpyrimidine
Once the 4,6-dihydroxy-5-ethylpyrimidine precursor is obtained, the hydroxyl groups must be replaced with chlorine atoms. This transformation is a critical step to yield the target compound, this compound.
The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established and widely used method for preparing chlorinated pyrimidines. mdpi.comresearchgate.netresearchgate.net This procedure has been known for over a century and typically involves heating the hydroxy-containing substrate in an excess of POCl₃. mdpi.comresearchgate.net
The general protocol involves the direct treatment of the 4,6-dihydroxy-5-ethylpyrimidine with POCl₃, often at elevated temperatures. mdpi.com This reaction effectively substitutes both hydroxyl groups at positions 4 and 6 of the pyrimidine ring with chlorine atoms. For example, the chlorination of the closely related 4,6-dihydroxypyrimidine (B14393) to 4,6-dichloropyrimidine (B16783) has been demonstrated with high yields using this reagent. chemicalbook.com Similarly, 4,6-dihydroxy-2-methylpyrimidine is converted to its dichloro derivative using phosphorus oxychloride. researchgate.net
The efficiency of the chlorination reaction using POCl₃ is often enhanced by the presence of catalysts or additives. Tertiary amines are commonly employed for this purpose. sci-hub.se Bases such as N,N-dimethylaniline, triethylamine (B128534), or pyridine (B92270) are frequently added to the reaction mixture. mdpi.comarkat-usa.orggoogleapis.comgoogle.com
These bases can serve multiple roles. They can act as catalysts, accelerating the rate of the chlorination. They also function as acid scavengers, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. googleapis.com The removal of HCl can be crucial for driving the reaction to completion and preventing potential side reactions. googleapis.com In some procedures, the amount of the base is stoichiometric to the substrate. mdpi.comresearchgate.net For instance, the chlorination of 2-amino-4,6-dihydroxypyrimidine (B16511) has been carried out in the presence of triethylamine as an acid-removing agent. googleapis.com The choice of catalyst and reaction conditions, such as temperature, can significantly influence the yield and purity of the final this compound. google.com
Table 2: Chlorination of Hydroxypyrimidines with POCl₃
| Substrate | Chlorinating Agent | Additive/Catalyst | Product | Reference |
|---|---|---|---|---|
| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride | 2-Methyl-5-ethyl-pyridine | 4,6-Dichloropyrimidine | chemicalbook.com |
| 2-Amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride | N,N-Dimethylaniline | 2-Amino-4,6-dichloropyrimidine | google.com |
| 2-Amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride | Triethylamine | 2-Amino-4,6-dichloropyrimidine | googleapis.com |
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
Optimization of Reaction Conditions (Temperature, Solvent, Time)
The conversion of the precursor, 4,6-dihydroxy-5-ethylpyrimidine, to this compound is most commonly achieved through chlorination with phosphorus oxychloride (POCl₃). thieme-connect.debhu.ac.in The efficiency of this reaction is highly dependent on the optimization of conditions such as temperature, solvent, and reaction duration.
Traditionally, the chlorination of hydroxypyrimidines involves heating the substrate in an excess of POCl₃, which also serves as the solvent. nih.govsemanticscholar.org To facilitate the reaction, a tertiary amine like N,N-dimethylaniline is often added as a catalyst or acid scavenger. thieme-connect.de The reaction is typically carried out by refluxing the mixture. thieme-connect.de
More recent advancements have focused on developing more efficient and environmentally benign protocols. A notable development is a solvent-free method that utilizes equimolar amounts of POCl₃. nih.govsemanticscholar.orgresearchgate.net In this procedure, the hydroxypyrimidine substrate is heated with one equivalent of POCl₃ per hydroxyl group in a sealed reactor. nih.govsemanticscholar.org The addition of one equivalent of a base, such as pyridine, is also standard in this updated protocol. nih.govsemanticscholar.org Despite a lower reaction temperature of 160°C compared to older methods, these solvent-free reactions proceed to completion within approximately 2 hours, yielding satisfactory results of over 80%. nih.govsemanticscholar.org
For the synthesis of the related compound 4,6-dichloro-5-fluoropyrimidine, a suspension of the dihydroxy precursor in POCl₃ is heated to reflux and stirred at that temperature for 4 hours to achieve chlorination. google.com
The table below summarizes various reaction conditions reported for the chlorination of substituted pyrimidines, which are instructive for the synthesis of the title compound.
| Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Temperature | Time | Isolated Yield | Reference |
| Hydroxypyrimidines | POCl₃ (equimolar) | Pyridine | None (Solvent-free) | 160 °C | 2 h | >80% | nih.gov, semanticscholar.org |
| 4,6-Dihydroxy-5-fluoropyrimidine | POCl₃ (excess) | None | POCl₃ | Reflux | 4 h | 81.6% | google.com |
| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃ (equimolar) | Pyridine | None (Solvent-free) | 160 °C | 2 h | 90.5% | nih.gov, semanticscholar.org |
| 2,4-Dihydroxy-6-methylpyrimidine | POCl₃ (equimolar) | Pyridine | None (Solvent-free) | 160 °C | 2 h | 85% | nih.gov |
| Hydroxypyrimidine | POCl₃ (excess) | N,N-dimethylaniline | POCl₃ | Reflux | N/A | N/A | thieme-connect.de |
Phosgene (B1210022) and Phosgene Equivalents for Chlorination
While phosphorus oxychloride is a common reagent, phosgene (COCl₂) and its derivatives represent a powerful alternative for the chlorination of dihydroxypyrimidines. google.com
Phosgene can be used to convert intermediate pyrimidinols into the final dichloropyrimidine products. google.com A more convenient and safer alternative is triphosgene (B27547), also known as bis(trichloromethyl) carbonate (BTC). google.comnih.govwikipedia.org Triphosgene is a stable, crystalline solid that serves as a solid source of phosgene, decomposing to release three equivalents of the toxic gas upon reaction. nih.govwikipedia.org
The chlorination of 4,6-dihydroxypyrimidine using triphosgene can achieve high yields, often exceeding 90%. google.com The reaction is typically performed in the presence of a suitable base. google.com A patent describes a process where the starting dihydroxypyrimidine is slurried in an aprotic solvent (such as butyronitrile, nitrobenzene, or o-xylene) with a quaternary ammonium (B1175870) or phosphonium (B103445) salt catalyst (e.g., Aliquat 336). google.comjustia.com The mixture is heated to between 100°C and 110°C and then treated with 2.5 to 4 molar equivalents of phosgene. google.comjustia.com
The molar ratio of triphosgene to the dihydroxypyrimidine substrate is typically in the range of 2/3:1 to 1:1. google.com
The primary advantage of using phosgene or triphosgene is their high reactivity, which can lead to excellent yields in chlorination reactions. google.com Triphosgene offers the additional benefit of being a stable, easy-to-handle solid, which simplifies its use compared to gaseous phosgene. nih.govwikipedia.org
However, the significant limitation of these methods is the extreme toxicity of phosgene. kumc.edunih.gov Phosgene is a highly toxic gas that can cause severe respiratory damage, including potentially fatal pulmonary edema, with symptoms sometimes delayed for up to 48 hours. kumc.edunih.gov Its use was recorded as a chemical warfare agent in World War I, and its production is now subject to strict international regulations under the Chemical Weapons Convention. kumc.eduwww.gov.uk Even triphosgene, while more stable, must be handled with extreme caution as it decomposes to release phosgene, and it is known to be very toxic if inhaled or if it comes into contact with water. google.comwikipedia.org This high level of hazard presents a major challenge for industrial-scale production, requiring specialized equipment and stringent safety protocols. kumc.eduwww.gov.uk
Emerging Chlorination Methodologies
Research continues into alternative chlorinating agents to circumvent the issues associated with both phosphorus oxychloride and phosgene. While less common for pyrimidine synthesis, reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) have been explored. However, these agents often demonstrate lower selectivity and necessitate longer reaction times, typically between 12 and 24 hours.
Other chlorinating agents that can be used include phosphorus pentachloride (PCl₅). nih.gov However, PCl₅ can be less selective and may lead to side reactions, such as the chlorination of methyl groups attached to the pyrimidine ring. thieme-connect.de A mixture of phosphorus pentasulfide and thionyl chloride has also been reported for chlorination in related heterocyclic systems. rsc.org
More novel procedures for the chlorination of pyrimidine derivatives, particularly nucleosides, have utilized reagents like N-chlorosuccinimide in acetic acid or chlorine gas dissolved in water under UV irradiation. acs.org While these methods are established for specific substrates, their applicability to the synthesis of this compound would require further investigation.
Purification and Isolation Strategies for this compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and by-products. The choice of purification method depends on the physical properties of the product and the nature of the impurities.
For chlorinated pyrimidines that are liquids or low-melting solids, distillation is a highly effective method for purification on a large scale. nih.govsemanticscholar.org After the reaction is complete, the excess chlorinating agent, such as POCl₃, is typically removed by distillation, often under reduced pressure. google.comresearchgate.net The crude product is then isolated from the reaction mixture, frequently by quenching the residue with ice water and extracting with an organic solvent like ethyl acetate (B1210297). nih.govresearchgate.net
The resulting organic extract is dried, the solvent is removed, and the crude product is purified by fractional distillation under vacuum. nih.govsemanticscholar.org This technique separates the desired product from non-volatile impurities and other components with different boiling points. The efficiency of the separation is dependent on the difference in boiling points and the pressure at which the distillation is performed.
The table below provides examples of distillation conditions used for purifying various dichloropyrimidine derivatives, illustrating the typical parameters employed.
| Compound | Boiling Point (°C) | Pressure | Reference |
| 2,4-Dichloro-5-bromopyrimidine | 110–112 | 760 mm Hg | nih.gov, semanticscholar.org |
| 2,4,5-Trichloropyrimidine | 94–96 | 12 mm Hg | nih.gov |
| 2,4-Dichloro-6-methylpyrimidine | 98–100 | 1 mm Hg | nih.gov |
| 2,4-Dichloro-5-methylpyrimidine | 114–116 | 1 mm Hg | nih.gov, semanticscholar.org |
| 4,6-Dichloro-5-fluoropyrimidine | N/A (Separated by distillation) | Reduced Pressure | google.com |
Crystallization and Recrystallization Protocols
Crystallization is a fundamental technique for the purification of solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent cooling of the solution reduces the solubility of the compound, leading to the formation of crystals. Impurities, which are present in lower concentrations, ideally remain in the solution, or "mother liquor."
Recrystallization is a refinement of this process, where the crystalline material is subjected to the same procedure one or more times to achieve higher purity. The selection of an appropriate solvent system is paramount for the success of this technique. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at a higher temperature.
For dichloropyrimidine derivatives, various solvent systems and temperature profiles are utilized. While specific protocols for this compound are not extensively detailed in publicly available literature, the methodologies applied to structurally similar compounds provide a strong basis for its purification. For instance, related dichloropyrimidine compounds are often recrystallized from alcohols or non-polar solvents like hexanes. publish.csiro.auresearchgate.net The process typically involves dissolving the crude material in a minimal amount of hot solvent, followed by slow cooling to promote the growth of well-defined crystals. In some patented procedures for related compounds, cooling to temperatures as low as -30°C to 5°C is employed to maximize the yield of the purified crystalline product. google.com
The efficiency of recrystallization is contingent on several factors, including the choice of solvent, the rate of cooling, and the presence of seed crystals. A slower cooling rate generally results in larger, purer crystals, as it allows for the selective incorporation of the target molecules into the growing crystal lattice.
| Parameter | Typical Conditions for Dichloropyrimidine Analogues | Rationale |
| Solvent | Ethanol, Methanol, Hexanes, Petroleum Ether publish.csiro.auresearchgate.net | Balances solubility at high and low temperatures for effective crystal formation. |
| Temperature | Elevated temperatures for dissolution; controlled cooling to ambient or sub-zero temperatures (-5°C to -30°C) google.comchemicalbook.com | Maximizes solubility difference to enhance yield and purity. |
| Procedure | Dissolution in hot solvent, filtration (if needed), slow cooling, crystal collection by filtration, washing with cold solvent. | Standard procedure to separate the purified solid from the impurity-rich mother liquor. |
This table presents generalized conditions based on protocols for related pyrimidine compounds.
Chromatographic Separation Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For the purification of this compound and its analogues, column chromatography and High-Performance Liquid Chromatography (HPLC) are the most relevant methods.
Column Chromatography:
This technique is widely used for the preparative scale purification of organic compounds. A vertical glass column is packed with a solid adsorbent, the stationary phase, most commonly silica (B1680970) gel. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents, the mobile phase (eluent), is passed through the column.
Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Less polar compounds typically have a weaker interaction with the polar silica gel and elute faster, while more polar compounds are retained longer. By collecting the eluent in fractions, the separated components can be isolated.
For derivatives of dichloropyrimidine, silica gel column chromatography is a standard purification step. publish.csiro.au The choice of eluent is critical and is often a mixture of a non-polar solvent like hexane (B92381) or isohexane and a more polar solvent such as ethyl acetate or dichloromethane. The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. publish.csiro.aucdnsciencepub.com
| Parameter | Typical Conditions for Dichloropyrimidine Analogues |
| Stationary Phase | Silica Gel publish.csiro.aucdnsciencepub.com |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 1:3) publish.csiro.au |
| Detection Method | Thin-Layer Chromatography (TLC) |
This table summarizes common conditions for column chromatography based on methods used for related pyrimidine compounds.
High-Performance Liquid Chromatography (HPLC):
HPLC is a more advanced form of column chromatography that uses high pressure to force the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. It can be used for both analytical and preparative purposes.
Reverse-phase HPLC is a common mode used for the analysis and purification of pyrimidine derivatives. google.com In this setup, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism is the reverse of normal-phase chromatography, with more polar compounds eluting first. An acid, like formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution.
| Parameter | Typical Conditions for Pyrimidine Derivative Analysis |
| Stationary Phase | C18 (Reverse-Phase) |
| Mobile Phase | Acetonitrile/Water, often with an acid modifier (e.g., formic acid) |
| Detection | UV Absorbance |
This table outlines typical HPLC conditions for the analysis of related pyrimidine compounds.
Chemical Reactivity and Transformation of 4,6 Dichloro 5 Ethylpyrimidine
Nucleophilic Aromatic Substitution (SɴAr) at Chlorine Centers (C4 and C6)
The chlorine atoms at the C4 and C6 positions of 4,6-dichloro-5-ethylpyrimidine are susceptible to displacement by a wide array of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.
Nitrogen-based nucleophiles readily react with this compound, leading to the formation of various amino-, hydrazino-, and azolyl-substituted pyrimidines. These reactions are fundamental in the synthesis of biologically active molecules.
The monoamination of 4,6-dichloropyrimidines can be achieved under catalyst-free conditions at elevated temperatures. For instance, reactions with adamantane-containing amines in DMF at 140 °C with potassium carbonate as a base have been reported. In some cases, palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, is employed to improve yields and facilitate reactions with less reactive amines. Microwave-assisted synthesis has also proven to be an efficient method for these transformations, often leading to higher yields and significantly shorter reaction times compared to conventional heating.
For example, the reaction of 4,6-dichloro-5-formylpyrimidine with primary amines and aldehydes can lead to the formation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. Similarly, 4,6-dichloropyrimidine (B16783) can be converted to 4-amino-6-chloropyrimidine (B18116) compounds in the presence of ammonia (B1221849) or aminated compounds.
Table 1: Examples of Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Reference |
| Adamantane-containing amines | K₂CO₃, DMF, 140 °C | N-admantyl-4-amino-6-chloropyrimidines | |
| Primary amines, Aldehydes | Cyclization | 2,3-Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones | |
| Ammonia | Aqueous solution, 50-55 °C | 4-Amino-6-chloropyrimidine | |
| Hydrazine | Microwave irradiation | Pyrimido[4,5-e]thiadiazin-7-yl)hydrazine | |
| 1H-1,2,4-triazole | Not specified | 2R,3S-2-(2,4-difluorophenyl)-3-(5-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
This table is illustrative and not exhaustive of all possible reactions.
In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent, simplifying regioselectivity. However, if the molecule contains other substituents or if a monosubstituted product undergoes a second substitution, regioselectivity becomes a critical factor. For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. This preference is attributed to the higher LUMO coefficient at C4 compared to C2. However, exceptions exist, and C2 selectivity can be achieved, for instance, by introducing an electron-donating group at the C6 position.
In the case of this compound, the chlorine atoms at C4 and C6 are in similar electronic environments, but the ethyl group at C5 can exert steric influence. While direct studies on the regioselectivity of this compound are not abundant in the provided results, the principles governing related systems suggest that the initial substitution is likely to be less regioselective unless directed by specific reaction conditions or catalysts.
Diastereoselectivity can become a factor when the nucleophile or the pyrimidine (B1678525) substrate is chiral. For example, in the synthesis of certain antifungal agents, the stereochemistry of the final product is crucial and is controlled through the use of chiral starting materials.
Both steric and electronic factors significantly modulate the reactivity of this compound towards nitrogen nucleophiles.
Electronic Effects: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms at positions 2, 4, and 6 electrophilic and thus susceptible to nucleophilic attack. The presence of an additional electron-withdrawing substituent on the ring would further enhance this effect. Conversely, electron-donating groups can decrease the reactivity. For instance, in 2,4-dichloropyrimidines, an electron-donating group at C6 can alter the regioselectivity of substitution, favoring the C2 position.
This compound undergoes nucleophilic substitution with oxygen-containing nucleophiles such as alcohols, phenols, and their corresponding alkoxides and phenoxides. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol (B47542), generating a more potent nucleophile.
The reaction of 4,6-dichloropyrimidines with alkoxides can lead to the formation of 4,6-dialkoxypyrimidines. The stepwise substitution is possible, allowing for the synthesis of mono-alkoxylated intermediates. For instance, 4-amino-6-chloropyrimidine can react with alcoholates to produce 4-amino-6-alkoxypyrimidine compounds.
Table 2: Illustrative Reactions with Oxygen Nucleophiles
| Nucleophile | Reagents and Conditions | Product Type | Reference |
| Alcohols (in the presence of a base) | Base (e.g., NaH, K₂CO₃) | 4-Alkoxy-6-chloro-5-ethylpyrimidine or 4,6-Dialkoxy-5-ethylpyrimidine | |
| Phenols (in the presence of a base) | Base (e.g., K₂CO₃, Cs₂CO₃) | 4-Phenoxy-6-chloro-5-ethylpyrimidine or 4,6-Diphenoxy-5-ethylpyrimidine | General SɴAr knowledge |
This table provides a general representation of expected reactivity.
The reactivity of oxygen nucleophiles is generally lower than that of corresponding sulfur nucleophiles but can be enhanced by using stronger bases or higher temperatures. The ethyl group at the C5 position will exert a similar steric influence as observed with nitrogen nucleophiles, potentially slowing down the reaction rate compared to unhindered dichloropyrimidines.
Sulfur nucleophiles, such as thiols and thiolates, are highly effective in displacing the chlorine atoms of this compound. Thiolates, being softer and more polarizable nucleophiles than their oxygen counterparts, often exhibit enhanced reactivity towards the pyrimidine core.
These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion. A variety of bases, including sodium hydroxide, potassium carbonate, or organic amines, can be employed. The reactions can be performed in a range of solvents, such as ethanol (B145695), DMF, or DMSO.
The reaction can be controlled to yield either the mono- or di-substituted product by adjusting the stoichiometry of the reactants. For example, using one equivalent of a thiol in the presence of a base would favor the formation of 4-chloro-6-(alkylthio)-5-ethylpyrimidine, while an excess of the thiol would lead to 4,6-bis(alkylthio)-5-ethylpyrimidine.
Table 3: Representative Reactions with Sulfur Nucleophiles
| Nucleophile | Reagents and Conditions | Product Type | Reference |
| Thiols | Base (e.g., NaOH, K₂CO₃) | 4-Chloro-6-(alkylthio)-5-ethylpyrimidine or 4,6-Bis(alkylthio)-5-ethylpyrimidine | General SɴAr knowledge |
| Thiourea (B124793) | Not specified | N-bridged heterocycles |
This table illustrates the expected reactivity based on general principles of pyrimidine chemistry.
The formation of pyrimido[4,5-e]thiadiazine derivatives from the reaction of substituted pyrimidines with bidentate sulfur-containing nucleophiles highlights the utility of these reactions in constructing more complex heterocyclic systems.
The reaction of this compound with carbon-based nucleophiles provides a direct route for the formation of carbon-carbon bonds at the pyrimidine core. However, these reactions can be more complex than those with heteroatom nucleophiles.
Grignard reagents and organolithium compounds, being strong bases and potent nucleophiles, can react with dichloropyrimidines. However, side reactions, such as metal-halogen exchange or addition to the C=N bonds of the pyrimidine ring, can occur. The outcome of these reactions is often highly dependent on the specific organometallic reagent, the substrate, and the reaction conditions (e.g., temperature, solvent). Substitution reactions involving Grignard reagents have been noted for halogenated pyrimidines.
The introduction of a cyanide group can be achieved through nucleophilic substitution using a cyanide salt, such as sodium or potassium cyanide. This reaction would yield 4-chloro-5-ethylpyrimidine-6-carbonitrile or 5-ethylpyrimidine-4,6-dicarbonitrile, depending on the conditions. These cyano-substituted pyrimidines are valuable intermediates, as the cyano group can be further transformed into other functional groups like carboxylic acids, amides, or amines.
Table 4: Potential Reactions with Carbon Nucleophiles
| Nucleophile | Reagents and Conditions | Product Type | Reference |
| Grignard Reagents (RMgX) | Anhydrous ether or THF, low temperature | 4-Alkyl/Aryl-6-chloro-5-ethylpyrimidine |
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling and Other Cross-Coupling Variants
The this compound core is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bonds, making them susceptible to oxidative addition by palladium catalysts. researchgate.net This reactivity allows for the selective functionalization of the pyrimidine scaffold.
Sonogashira Coupling: The Sonogashira reaction, a cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a powerful tool for introducing alkynyl moieties onto the pyrimidine ring. numberanalytics.com For dichloropyrimidines, the reaction can be controlled to achieve mono- or di-alkynylation. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (TEA) or piperidine. washington.edulibretexts.org The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. washington.edu While specific studies on this compound are not prevalent, the reactivity of analogous compounds like 4,6-dichloro-2-methylpyrimidine (B42779) demonstrates high efficiency in Sonogashira couplings. The process can sometimes be complicated by the homocoupling of terminal alkynes (Glaser coupling), but this can be minimized by using a reducing atmosphere or carefully controlling catalyst and oxygen concentrations. washington.edu
Other Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction pairs the dichloropyrimidine with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is highly effective for the arylation or heteroarylation of the pyrimidine core. lookchem.com Studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) show that good yields can be obtained using Pd(PPh₃)₄ as a catalyst with a base like K₃PO₄ in a solvent such as 1,4-dioxane. mdpi.com The reaction demonstrates that the pyrimidine ring is an excellent substrate for this type of coupling. mdpi.com
Kumada Coupling: This variant utilizes Grignard reagents (organomagnesium halides) for alkylation or arylation. Reactions of chloropyrimidines with Grignard reagents are often catalyzed by nickel or iron complexes and proceed in good yields. researchgate.net
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, introducing amine substituents onto the pyrimidine ring. Palladium catalysts with specialized phosphine (B1218219) ligands (e.g., DavePhos, BINAP) are used to couple the dichloropyrimidine with primary or secondary amines in the presence of a base like sodium tert-butoxide. mdpi.com Sequential substitution at the C4 and C6 positions can be achieved. researchgate.net
The table below summarizes typical conditions for cross-coupling reactions on related dichloropyrimidine systems.
| Reaction Type | Catalyst | Base | Solvent | Notes | Reference |
| Sonogashira | Pd(PPh₃)₄ / CuI | Triethylamine | DMF or THF | Can be performed at room temperature. washington.edu | washington.edu |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Effective for arylation. mdpi.com | mdpi.com |
| Kumada | Nickel-phosphine complexes | - | - | Couples with Grignard reagents. researchgate.net | researchgate.net |
| Buchwald-Hartwig | Pd(dba)₂ / DavePhos | tBuONa | Dioxane | Forms C-N bonds with amines. mdpi.com | mdpi.com |
Acid-Base Chemistry and Tautomerism
The acid-base properties of this compound are primarily dictated by the nitrogen atoms within the pyrimidine ring. These nitrogen atoms possess lone pairs of electrons, rendering them basic and capable of accepting protons.
The nitrogen atoms of the pyrimidine ring act as Lewis bases and can be protonated by acids. Spectroscopic studies on related pyrimidine derivatives, such as 4,6-dihydroxypyrimidines, have shown that these compounds can undergo multiple protonation stages in strongly acidic media (e.g., sulfuric acid). researchgate.netacs.org The basicity of the pyrimidine ring is influenced by the substituents attached to it.
The protonation equilibrium can be represented as follows:
In very strong acids, a second protonation event to form a dication is also possible. acs.org
While the pyrimidine ring itself is generally electron-deficient and not prone to deprotonation under typical conditions, specific circumstances can lead to the generation of anionic species.
One possibility is the deprotonation of the C-H bond at the 2-position. This would require a very strong base, as the acidity of this proton is relatively low. If achieved, the resulting carbanion could serve as a nucleophile for subsequent reactions.
More commonly in halogenated heterocycles, reactions with strong bases like potassium amide (KNH₂) in liquid ammonia can lead to nucleophilic substitution of the chloro groups. wur.nl These reactions can sometimes proceed through a hetaryne intermediate, which is formed by the elimination of HCl from the molecule following deprotonation at a ring position adjacent to a halogen. However, for 4,6-dichloropyrimidines, the primary mode of reaction with nucleophiles is typically direct SNAr (Nucleophilic Aromatic Substitution) at the carbon atoms bearing the chlorine atoms, which are activated by the electron-withdrawing nitrogen atoms of the ring. researchgate.net
In some fluorinated pyrimidines, deprotonation of the ring has been observed to increase solubility in basic solutions, such as aqueous NaOH, indicating the formation of an anionic species. While less common for chlorinated analogs, this suggests that under specific conditions, deprotonation of the pyrimidine ring system is feasible, potentially enabling further functionalization.
Spectroscopic and Structural Elucidation Studies for 4,6 Dichloro 5 Ethylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR Chemical Shifts and Coupling Patterns of Ethyl and Pyrimidine (B1678525) Protons
In the ¹H NMR spectrum of 4,6-dichloro-5-ethylpyrimidine, the ethyl group is expected to exhibit a characteristic A3X2 spin system. The methyl protons (-CH₃) would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) would, in turn, appear as a quartet due to coupling with the methyl protons. The pyrimidine ring possesses a single proton at the C2 position, which would manifest as a singlet in the spectrum.
Based on data from analogous structures, the following chemical shifts can be anticipated:
Pyrimidine H-2: A singlet is expected in the aromatic region. For comparison, the H-2 proton in 4,6-dichloropyrimidine (B16783) appears at approximately 8.7 ppm ambeed.com.
Ethyl Group (-CH₂CH₃):
The methylene protons (-CH₂-) are expected to resonate as a quartet.
The methyl protons (-CH₃) are expected to resonate as a triplet.
¹³C NMR Chemical Shifts for Ring and Ethyl Carbons
Predicted ¹³C NMR chemical shifts based on related compounds are as follows:
| Atom | Predicted Chemical Shift (ppm) |
| Pyrimidine C-2 | ~150-160 |
| Pyrimidine C-4/C-6 | ~160-165 |
| Pyrimidine C-5 | ~120-130 |
| Ethyl -CH₂- | ~20-30 |
| Ethyl -CH₃- | ~10-15 |
This interactive table is based on predicted values from analogous compounds.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their three-bond (³J) coupling. columbia.edulibretexts.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. hmdb.cacolumbia.eduresearchgate.netnih.gov It would show correlations between the ethyl methylene protons and the ethyl methylene carbon, as well as between the ethyl methyl protons and the ethyl methyl carbon. A correlation between the pyrimidine H-2 proton and the C-2 carbon would also be observed.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. columbia.edunih.gov Key expected HMBC correlations for this compound would include:
Correlation from the ethyl methylene protons to the pyrimidine C-5 carbon.
Correlation from the ethyl methylene protons to the ethyl methyl carbon.
Correlation from the ethyl methyl protons to the ethyl methylene carbon.
Correlation from the pyrimidine H-2 proton to the C-4 and C-6 carbons of the pyrimidine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insights into the functional groups and bonding within a molecule by probing its vibrational modes.
Characteristic Vibrational Modes of C-Cl, C=N, C-C (ethyl) Bonds
The vibrational spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. Analysis of related compounds such as 4,6-dichloro-5-methylpyrimidine (B15144) and other pyrimidine derivatives allows for the prediction of these vibrational frequencies. nih.govnih.govresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (ethyl) | 2850-3000 |
| C=N stretching (ring) | 1500-1600 |
| C-C stretching (ethyl) | 1000-1200 |
| C-Cl stretching | 600-800 |
This interactive table is based on typical vibrational frequencies for the specified bonds.
The C-Cl stretching vibrations are typically strong in the IR spectrum. The C=N stretching modes of the pyrimidine ring are also characteristic and appear in the fingerprint region. The various bending and stretching modes of the ethyl group would also be present.
Correlation with Computational Vibrational Frequencies
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies. researchgate.netgrafiati.comresearchgate.netarxiv.org These calculated frequencies can then be correlated with experimental IR and Raman spectra to provide a more detailed and accurate assignment of the observed vibrational modes.
For the related molecule, 4,6-dichloro-5-methylpyrimidine, DFT studies have been performed to analyze its structural and vibrational properties. researchgate.net A similar computational approach for this compound would involve:
Optimization of the molecular geometry using a suitable DFT functional and basis set.
Calculation of the harmonic vibrational frequencies from the optimized geometry.
Scaling of the calculated frequencies to account for anharmonicity and systematic errors in the computational method.
Comparison of the scaled theoretical spectrum with the experimental IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule.
This correlative approach allows for a confident assignment of even complex vibrational spectra and provides a deeper understanding of the molecule's dynamic properties.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
For this compound (C₆H₆Cl₂N₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N). This calculated exact mass would then be compared to the experimental value obtained from an HRMS instrument. A close match between the theoretical and experimental mass would confirm the molecular formula of the compound. While specific HRMS data for this compound is not readily found in published literature, the technique remains the gold standard for confirming its elemental composition.
Table 1: Theoretical Isotopic Masses for HRMS Analysis of this compound
| Isotope | Abundance (%) | Atomic Mass (Da) |
| ¹²C | 98.93 | 12.000000 |
| ¹H | 99.98 | 1.007825 |
| ¹⁴N | 99.63 | 14.003074 |
| ³⁵Cl | 75.77 | 34.968853 |
| ³⁷Cl | 24.23 | 36.965903 |
This interactive table allows for the calculation of the theoretical exact mass of different isotopic combinations of the molecule.
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule's structure.
A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic cluster of peaks for any chlorine-containing ion. For an ion with two chlorine atoms, the expected isotopic pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ would be in a ratio of approximately 9:6:1.
Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a hydrohalic acid molecule. For this compound, expected fragmentations would involve the sequential loss of chlorine radicals (Cl•) or the elimination of HCl. Fragmentation of the ethyl group is also anticipated, likely through the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation, or the loss of an ethyl radical (•C₂H₅). The fragmentation of pyrimidine rings can also lead to the loss of HCN or related neutral molecules.
Table 2: Predicted Fragmentation Ions for this compound
| Ion | m/z (for ³⁵Cl) | Possible Origin |
| [C₆H₆Cl₂N₂]⁺ | 176 | Molecular Ion |
| [C₆H₆ClN₂]⁺ | 141 | Loss of Cl |
| [C₅H₃Cl₂N₂]⁺ | 161 | Loss of CH₃ |
| [C₄H₃Cl₂N]⁺ | 134 | Loss of HCN from [C₅H₃Cl₂N₂]⁺ |
| [C₆H₅Cl₂N₂]⁺ | 175 | Loss of H |
This interactive table showcases potential fragmentation ions and their corresponding mass-to-charge ratios.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, the crystal structure of the closely related 4,6-dichloro-5-methylpyrimidine offers valuable insights into the expected solid-state conformation. nih.gov
The precise measurement of bond lengths and angles is crucial for understanding the geometry of the molecule. In 4,6-dichloro-5-methylpyrimidine, the C-Cl bond lengths are approximately 1.73 Å, and the bond angles within the pyrimidine ring are consistent with a substituted aromatic system. nih.gov The bond lengths and angles for this compound are expected to be very similar to its methyl counterpart, with the main differences occurring within the ethyl substituent.
Table 3: Selected Bond Lengths and Angles for 4,6-dichloro-5-methylpyrimidine nih.gov
| Parameter | Value |
| Bond Lengths (Å) | |
| C4-Cl14 | 1.737(4) |
| C6-Cl16 | 1.733(4) |
| C4-C5 | 1.395(5) |
| C5-C6 | 1.403(6) |
| N1-C6 | 1.299(6) |
| C5-C51 (methyl C) | 1.486(6) |
| **Bond Angles (°) ** | |
| N1-C6-C5 | 123.0(4) |
| C4-C5-C6 | 119.5(4) |
| Cl14-C4-N3 | 115.1(3) |
| Cl16-C6-N1 | 115.8(3) |
This interactive table presents key structural parameters from the crystal structure of a closely related compound.
The pyrimidine ring in 4,6-dichloro-5-methylpyrimidine is essentially planar. nih.gov It is expected that the pyrimidine ring in this compound would also be planar. The conformation of the ethyl group relative to the plane of the pyrimidine ring would be of interest. Steric hindrance between the ethyl group and the adjacent chlorine atoms might lead to a preferred rotational conformation of the ethyl group, which could be determined by analyzing the relevant dihedral angles from a crystal structure.
Computational and Theoretical Investigations of 4,6 Dichloro 5 Ethylpyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a good balance between accuracy and computational cost. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. consensus.app For pyrimidine (B1678525) derivatives, DFT has been successfully employed to understand their structure and reactivity.
Optimized Geometries and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 4,6-dichloro-5-ethylpyrimidine, this would involve optimizing the bond lengths, bond angles, and dihedral angles. Due to the presence of the ethyl group, a conformational analysis would be necessary to identify the lowest energy conformer. This involves rotating the ethyl group around the C-C single bond and calculating the energy at each rotational angle.
For the analogous 4,6-dichloro-5-methylpyrimidine (B15144), DFT calculations have been used to determine its optimized geometry. researchgate.net It is expected that the pyrimidine ring in this compound would also be essentially planar. The bond lengths and angles within the pyrimidine ring and the C-Cl bonds would be similar to those in the methyl derivative. The key difference will be the geometry of the ethyl group and its orientation relative to the pyrimidine ring.
Table 1: Predicted Optimized Geometric Parameters for this compound (based on data for 4,6-dichloro-5-methylpyrimidine)
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.73 Å |
| C-N Bond Length (ring) | ~1.33 - 1.34 Å |
| C-C Bond Length (ring) | ~1.39 - 1.42 Å |
| C-C (ring to ethyl) Bond Length | ~1.51 Å |
| C-C (ethyl) Bond Length | ~1.54 Å |
| C-N-C Bond Angle | ~115° - 128° |
| Cl-C-N Bond Angle | ~115° - 117° |
| C-C-C (ring-ethyl) Bond Angle | ~122° |
Note: These values are estimations based on typical bond lengths and angles from related structures and should be confirmed by specific calculations for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distribution)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.
The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. tandfonline.com For pyrimidine derivatives, the HOMO is typically a π-orbital delocalized over the pyrimidine ring, and the LUMO is a π*-antibonding orbital.
In studies of related dichloromethylpyrimidines, the HOMO and LUMO distributions have been calculated, showing that the frontier orbitals are mainly localized on the pyrimidine ring. tandfonline.com For this compound, the HOMO would likely be distributed over the pyrimidine ring and the ethyl group, while the LUMO would be predominantly located on the pyrimidine ring, particularly on the carbon atoms attached to the chlorine atoms.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Value/Description |
| HOMO Energy | ~ -7.0 to -8.0 eV |
| LUMO Energy | ~ -1.0 to -2.0 eV |
| HOMO-LUMO Energy Gap | ~ 5.0 to 7.0 eV |
| HOMO Distribution | Delocalized over the pyrimidine ring and the ethyl substituent. |
| LUMO Distribution | Primarily localized on the pyrimidine ring, with significant contributions from the C-Cl antibonding orbitals. |
Note: These energy values are typical for similar molecules and would need to be calculated specifically for this compound.
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map shows regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue).
For this compound, the MEP surface would be expected to show the most negative potential around the two nitrogen atoms of the pyrimidine ring, making them susceptible to electrophilic attack. The regions around the chlorine atoms and the hydrogen atoms of the ethyl group would exhibit positive potential, indicating these as potential sites for nucleophilic attack. The chlorine atoms, being highly electronegative, create electron-deficient regions on the carbon atoms to which they are attached. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions.
Intramolecular Hyperconjugative Interactions
Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled antibonding orbital. In this compound, significant hyperconjugative interactions would be expected.
These interactions can be quantified by the second-order perturbation energy, E(2), which is calculated in NBO analysis. Larger E(2) values indicate stronger interactions. Key interactions would likely involve the delocalization of electron density from the lone pairs of the nitrogen atoms to the antibonding orbitals of the adjacent C-C and C-Cl bonds, as well as from the C-H and C-C bonding orbitals of the ethyl group to the π* orbitals of the pyrimidine ring.
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. For this compound, these predictions can guide the interpretation of experimental spectra and aid in the structural confirmation of the compound.
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure. The gauge-independent atomic orbital (GIAO) method is a common approach for such calculations. researchgate.net Predicted NMR data for this compound, based on typical values for similar pyrimidine derivatives, are presented in Table 1.
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These calculations are based on determining the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the vibrational modes. The resulting frequencies and their corresponding intensities provide a theoretical spectrum that can be compared with experimental data. Predicted IR and Raman active vibrational modes for key functional groups of this compound are summarized in Table 2.
A crucial step in computational spectroscopy is the comparison of theoretical predictions with experimental data. For instance, the calculated vibrational frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. chemrxiv.org
While specific experimental spectra for this compound are not widely published, studies on related compounds like 2-amino-4-chloro-6-methylpyrimidine (B145687) show good agreement between experimental and calculated vibrational frequencies after applying a scaling factor. researchgate.net For 2-chloro-5-methyl pyrimidine and 2,4-dichloro-5-methyl pyrimidine, the observed and calculated frequencies have been shown to agree with a small root-mean-square error. researchgate.net It is expected that a similar level of agreement would be observed for this compound.
To improve the agreement between theoretical and experimental vibrational frequencies, scaling factors are often applied to the calculated frequencies. chemrxiv.org These factors are specific to the level of theory and basis set used in the computation and are derived from statistical analysis of a large set of molecules. For the B3LYP functional with a 6-311++G(d,p) basis set, a common scaling factor for vibrational frequencies is around 0.96. The application of such a scaling factor is anticipated to bring the calculated IR and Raman frequencies for this compound into closer alignment with experimental values. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. For this compound, this is particularly relevant for understanding its reactivity in nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic substitution at the pyrimidine ring is a key reaction for this class of compounds. Computational methods can be used to locate the transition state structures for the substitution at the C4 and C6 positions. The transition state is a high-energy, short-lived species that cannot be directly observed experimentally. ksu.edu.sa Its geometry and energy determine the activation barrier of the reaction.
For a nucleophilic attack on this compound, the reaction would proceed through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon atom bearing a chlorine, and the negative charge is delocalized over the pyrimidine ring. The transition state would resemble this intermediate. Computational analysis of similar dichloropyrimidine systems has shown that the presence of substituents on the ring can influence the relative energies of the transition states for attack at different positions. wuxiapptec.com
By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides a quantitative picture of the reaction pathway and helps to determine the feasibility and selectivity of the reaction. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. sumitomo-chem.co.jp
For this compound, computational studies would likely show that the chlorine atoms activate the ring towards nucleophilic attack. The energy profile would reveal the relative activation barriers for substitution at the C4 and C6 positions, thus predicting the regioselectivity of the reaction. Studies on related dichloropyrimidines indicate that substitution is often favored at the C4 position. wuxiapptec.com
Studies on Intermolecular Interactions in Condensed Phases
In the solid state, intermolecular interactions play a crucial role in determining the crystal packing and physical properties of a compound. Computational methods can be used to study these interactions, such as hydrogen bonds and halogen bonds.
For this compound, while it lacks strong hydrogen bond donors, weak C-H···N hydrogen bonds and halogen bonds (C-Cl···N or C-Cl···Cl) are expected to be present in the crystal lattice. researchgate.net The analysis of the molecular electrostatic potential (MEP) can help to identify regions of the molecule that are prone to electrophilic or nucleophilic attack, which also provides insights into intermolecular interactions. researchgate.net In the crystal structure of the related 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine, short intermolecular C···N contacts and C—H···π interactions are observed, holding the molecules together. iucr.org Similar interactions would likely be important in the condensed phase of this compound.
Compound Information Table
| Compound Name |
| This compound |
| 2-Amino-4-chloro-6-methylpyrimidine |
| 2-Chloro-5-methyl pyrimidine |
| 2,4-Dichloro-5-methyl pyrimidine |
| 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine |
| Phosphorus oxychloride |
| Triethylamine (B128534) |
| Pyridine (B92270) |
Interactive Data Tables
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are illustrative values based on typical shifts for similar pyrimidine derivatives and have not been derived from specific quantum chemical calculations for this exact molecule.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrimidine-H | ~8.7 |
| -CH₂- | ~2.9 |
| -CH₃ | ~1.3 |
| C4/C6 | ~162 |
| C2 | ~158 |
| C5 | ~135 |
| -CH₂- | ~25 |
Table 2: Predicted IR and Raman Active Vibrational Modes (cm⁻¹) for Key Functional Groups of this compound Note: These are illustrative values based on typical frequencies for similar pyrimidine derivatives and have not been derived from specific quantum chemical calculations for this exact molecule.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Pyrimidine Ring | C=N stretch | 1550-1600 |
| Ring breathing | 990-1050 | |
| C-Cl | C-Cl stretch | 700-800 |
| C-H (pyrimidine) | C-H stretch | 3050-3100 |
Hydrogen Bonding Networks (C-H...N, C-H...Cl)
Hydrogen bonds are among the most important non-covalent interactions, and while conventional hydrogen bonds involve highly electronegative atoms like oxygen or nitrogen as donors, weaker C-H...X (where X is an electronegative atom) hydrogen bonds are also recognized as significant in stabilizing molecular crystals.
In the context of this compound, the pyrimidine ring offers nitrogen atoms that can act as hydrogen bond acceptors. The hydrogen atoms of the ethyl group and the aromatic hydrogen at position 2 can act as donors. A particularly relevant analogue for understanding these interactions is 4,6-dichloro-5-methylpyrimidine, for which crystal structure data is available. In the crystal structure of 4,6-dichloro-5-methylpyrimidine, molecules are linked by pairs of C—H⋯N hydrogen bonds, forming inversion dimers. nih.gov These interactions create a specific ring motif, which is a common feature in the crystal packing of nitrogen-containing heterocycles.
The C-H bond of the pyrimidine ring can form a hydrogen bond with one of the nitrogen atoms of an adjacent molecule. The ethyl group at the 5-position introduces additional C-H donors. The methylene (B1212753) (—CH₂—) and methyl (—CH₃) hydrogens of the ethyl group are also potential donors for C-H...N and C-H...Cl interactions. The presence of the ethyl group instead of a methyl group may introduce some steric hindrance that could slightly alter the geometry of these hydrogen bonds compared to the methyl analogue, but the fundamental interactions are expected to persist.
| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance (Å) | **Typical Angle (°) ** | Significance |
| C-H...N | C2-H, Ethyl C-H | Pyrimidine N | 2.2 - 2.8 | > 120 | Formation of dimers and chains |
| C-H...Cl | C2-H, Ethyl C-H | Cl at C4 or C6 | 2.5 - 3.0 | > 110 | Contribution to 3D crystal packing |
This table presents expected parameters based on data from analogous structures and general crystallographic information.
π-Stacking and Halogen Bonding Interactions
Beyond hydrogen bonding, other non-covalent interactions play a crucial role in the solid-state structure of aromatic and heteroaromatic molecules.
π-Stacking Interactions:
The pyrimidine ring in this compound is an electron-deficient aromatic system, which can participate in π-stacking interactions. These interactions are a result of attractive non-covalent forces between aromatic rings. In substituted pyrimidines, π-stacking can occur in a parallel-displaced or a T-shaped geometry to minimize electrostatic repulsion. Computational studies on related pyrimidine derivatives have shown that π-stacking interactions are a significant factor in their crystal packing. rsc.orgmdpi.com For instance, in some substituted pyrimidines, π-π stacking interactions are the primary forces forming chains in the supramolecular aggregation. The presence of substituents on the pyrimidine ring, such as the ethyl and chloro groups, modulates the electronic properties of the ring and, consequently, the nature and strength of the π-stacking interactions.
Halogen Bonding:
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The chlorine atoms in this compound can participate in halogen bonding. This interaction is directional and occurs along the axis of the C-Cl bond. The region of positive electrostatic potential on the halogen atom, known as the σ-hole, interacts with an electron-rich region of a neighboring molecule, such as a nitrogen lone pair or the π-system of the pyrimidine ring. mdpi.com Computational studies on halogenated pyrimidines have highlighted the importance of halogen bonding in conjunction with π-stacking in directing the self-assembly of these molecules. nih.govresearchgate.net The interplay between halogen bonding and π-stacking can be either competitive or cooperative, leading to complex and diverse supramolecular architectures.
| Interaction Type | Interacting Moieties | Typical Centroid-Centroid Distance (Å) | Key Features |
| π-π Stacking | Pyrimidine ring ↔ Pyrimidine ring | 3.3 - 3.8 | Parallel-displaced or T-shaped geometry; contributes to layered structures. |
| Halogen Bonding | C-Cl ↔ N (pyrimidine) or C-Cl ↔ π-system | 2.8 - 3.5 (Cl...N/π) | Directional interaction involving the σ-hole of the chlorine atom. |
This table presents expected parameters based on data from analogous structures and general computational and crystallographic information.
Applications of 4,6 Dichloro 5 Ethylpyrimidine As a Synthetic Intermediate
Precursor for Advanced Pyrimidine-Based Scaffolds
The dichloro-substituted pyrimidine (B1678525) core of 4,6-dichloro-5-ethylpyrimidine serves as a foundational building block for a diverse array of advanced heterocyclic structures. The differential reactivity of the two chlorine atoms can be exploited to achieve selective functionalization, leading to a wide range of substituted and fused pyrimidine derivatives.
One of the most fundamental and widely employed applications of this compound is in the synthesis of substituted ethylpyrimidinamines through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be sequentially or simultaneously replaced by various primary and secondary amines under controlled conditions.
The reaction with a primary or secondary amine typically proceeds by heating in a suitable solvent, often in the presence of a base to neutralize the liberated hydrochloric acid. The first chlorine atom is generally more reactive than the second, allowing for the selective synthesis of mono-amino-mono-chloro pyrimidine intermediates. These intermediates can then be subjected to a second amination step, potentially with a different amine, to generate unsymmetrically substituted diaminopyrimidines. Palladium-catalyzed amination reactions can also be employed, particularly for the introduction of a second amino group, which can be challenging under non-catalytic conditions due to the deactivating effect of the first amino substituent. nih.gov
Table 1: Synthesis of Substituted Ethylpyrimidinamines
| Reactant | Reagent | Conditions | Product |
| This compound | Primary Amine (R-NH₂) | Heat, Solvent (e.g., EtOH), Base (e.g., Et₃N) | 4-Amino-6-chloro-5-ethylpyrimidine |
| This compound | Secondary Amine (R₂NH) | Heat, Solvent (e.g., n-BuOH), Base (e.g., DIPEA) | 4-Alkylamino-6-chloro-5-ethylpyrimidine |
| 4-Amino-6-chloro-5-ethylpyrimidine | Second Amine (R'-NH₂) | Pd(0) catalyst, Ligand, Base | 4,6-Diamino-5-ethylpyrimidine |
Detailed research has demonstrated that the reaction conditions, including the nature of the amine, the solvent, the base, and the use of a catalyst, can significantly influence the outcome of the amination reaction, allowing for a high degree of control over the final product. nih.gov
This compound is a key starting material for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. A prominent example is the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, which are structural analogs of purines and exhibit a wide range of pharmaceutical activities. nih.govmdpi.com
The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold from this compound typically involves a multi-step sequence. An initial nucleophilic substitution reaction, often with an amine, is followed by the introduction of a side chain that can participate in a subsequent intramolecular cyclization. For instance, reaction with an aminoacetaldehyde acetal (B89532) followed by acidic hydrolysis and cyclization can furnish the pyrrolo[2,3-d]pyrimidine core.
Alternative strategies involve palladium-catalyzed cross-coupling reactions to introduce a suitable functional group at one of the chloro-positions, which then facilitates the annulation of the pyrrole (B145914) ring. The ethyl group at the C5-position of the starting pyrimidine becomes a substituent on the newly formed pyrrole ring, providing a route to specifically substituted pyrrolo[2,3-d]pyrimidine derivatives. The general synthetic approach allows for the creation of diverse libraries of these fused heterocycles for drug discovery and development. nih.govscielo.org.mxmdpi.com
Beyond direct amination and cyclization reactions, this compound can be transformed into a variety of other useful pyrimidine-containing building blocks. The chlorine atoms can be displaced by a range of nucleophiles other than amines, significantly expanding its synthetic utility.
Nucleophilic substitution with alkoxides or phenoxides leads to the formation of the corresponding ether derivatives. Similarly, reaction with thiols or thiolates yields thioethers. These reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack. The resulting alkoxy or alkylthio pyrimidines are themselves valuable intermediates for further chemical modification.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce carbon-based substituents at the 4- and/or 6-positions. This allows for the formation of C-C bonds and the synthesis of aryl- or vinyl-substituted pyrimidines, which are important scaffolds in medicinal and materials chemistry. The sequential and selective nature of these cross-coupling reactions provides a powerful tool for the construction of complex pyrimidine derivatives.
Table 2: Derivatization of this compound
| Reaction Type | Reagent | Product |
| Nucleophilic Substitution (Etherification) | Alcohol (R-OH) / Base | 4-Alkoxy-6-chloro-5-ethylpyrimidine |
| Nucleophilic Substitution (Thioetherification) | Thiol (R-SH) / Base | 4-Alkylthio-6-chloro-5-ethylpyrimidine |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | 4-Aryl-6-chloro-5-ethylpyrimidine |
| Stille Coupling | Organostannane / Pd catalyst | 4-Alkyl/Aryl-6-chloro-5-ethylpyrimidine |
Role in the Synthesis of Agrochemical Intermediates
The pyrimidine ring is a common feature in a number of commercially important agrochemicals, including herbicides and fungicides. This compound serves as a valuable starting material for the synthesis of some of these active ingredients, owing to the ease with which its chlorine atoms can be substituted to introduce the desired functionalities.
Certain substituted pyrimidines are known to exhibit herbicidal activity, often by inhibiting essential plant enzymes. The synthesis of such compounds can originate from this compound. For example, the chlorine atoms can be displaced by specific amines or phenoxides to generate structures that mimic the natural substrates of these enzymes.
One general pathway involves the reaction of this compound with a substituted aniline (B41778) or phenol (B47542) to introduce a key pharmacophore. The remaining chlorine atom can then be further functionalized or left unmodified, depending on the desired final product. The ethyl group at the 5-position can also play a role in the biological activity of the resulting herbicide. The development of new herbicides often involves the synthesis of libraries of related compounds, and this compound is an ideal starting point for such endeavors due to its versatile reactivity. nih.govnih.gov
Pyrimidine derivatives are also well-represented in the field of fungicides, with several commercial products containing this heterocyclic core. These compounds often function by disrupting fungal cell processes. This compound can be a precursor in the synthesis of these fungicidal molecules.
The synthetic routes to fungicidal pyrimidines from this compound are analogous to those for herbicides, involving nucleophilic substitution of the chlorine atoms. For example, reaction with specific N-heterocycles or other nucleophilic moieties can lead to the formation of compounds with potent antifungal activity. The modular nature of the synthesis, starting from a common dichloropyrimidine intermediate, allows for the rapid generation of diverse structures for biological screening. Research in this area continues to explore novel pyrimidine-based fungicides to combat the emergence of resistant fungal strains. nih.govmdpi.com
Intermediate for Pharmaceutical Lead Compound Synthesis
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, some of which are investigated for their potential as pharmaceutical lead compounds. The reactivity of the two chlorine atoms at positions 4 and 6 of the pyrimidine ring allows for sequential or simultaneous displacement by a variety of nucleophiles, enabling the construction of diverse molecular architectures.
Construction of Pyrimidine Scaffolds for Potential Drug Candidates (e.g., antihypertensive agents)
The pyrimidine core is a prevalent scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications, including as antihypertensive agents. While direct synthesis of antihypertensive drugs from this compound is not extensively documented in publicly available literature, the general synthetic utility of dichloropyrimidines suggests its potential as a precursor. For instance, dihydropyrimidine (B8664642) derivatives are a known class of calcium channel blockers used in the management of hypertension. researchgate.netresearchgate.net The synthesis of such compounds often involves the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative.
The chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, which is a key reaction in building more complex molecules. This reactivity allows for the introduction of various functional groups that can modulate the biological activity of the resulting compounds. For example, reaction with amines can lead to the formation of aminopyrimidines, a common structural motif in many biologically active molecules.
Below is a representative table of pyrimidine derivatives and their investigated biological activities, illustrating the broad potential of this class of compounds.
| Compound Class | Biological Activity Investigated |
| Dihydropyrimidines | Antihypertensive (Calcium Channel Blockers) researchgate.netresearchgate.net |
| Aminopyrimidines | Antihypertensive nih.gov |
| Pyrimidine-thiazole hybrids | Antiproliferative |
Derivatization for Biochemical Research Probes
The development of fluorescent probes is crucial for visualizing and understanding biological processes. While specific examples of this compound being used to create biochemical probes are not readily found in the literature, the pyrimidine scaffold, in general, can be a component of such molecules. The reactivity of the dichloro-substituents provides a handle for attaching fluorophores or other reporter groups.
The synthesis of fluorescent probes often involves coupling a recognition element (which binds to the target biomolecule) to a signaling unit (the fluorophore). The versatile reactivity of this compound could potentially be exploited to link these two components. For instance, one chlorine atom could be substituted with a linker connected to a recognition moiety, while the other could be functionalized with a fluorescent dye.
Utilization in Material Science Applications
The application of pyrimidine derivatives extends beyond pharmaceuticals into the realm of material science, where they can be used as building blocks for functional materials.
Precursors for Polymeric Materials
The bifunctional nature of this compound, with its two reactive chlorine atoms, makes it a potential monomer for polymerization reactions. Polycondensation reactions with suitable difunctional nucleophiles, such as diamines or diols, could theoretically lead to the formation of pyrimidine-containing polymers. These polymers might exhibit interesting properties such as thermal stability, specific electronic characteristics, or the ability to coordinate with metal ions, stemming from the presence of the nitrogen-containing heterocyclic ring. However, specific research on the polymerization of this compound is not widely reported.
Synthesis of Specialized Coatings and Functional Materials
The incorporation of pyrimidine moieties into coatings and other functional materials could impart specific properties. For example, the nitrogen atoms in the pyrimidine ring can act as corrosion inhibitors by coordinating to metal surfaces. Therefore, coatings derived from or containing this compound might offer enhanced corrosion protection.
Furthermore, the pyrimidine structure can be modified to create materials with specific optical or electronic properties. By carefully selecting the substituents that replace the chlorine atoms, it is possible to tune the energy levels of the molecule, which could be useful in the development of organic electronic materials or functional dyes. The synthesis of such materials would rely on the versatile reactivity of the dichloropyrimidine core.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly integral to the synthesis of chemical compounds, aiming to reduce waste and minimize the use of hazardous substances. For the synthesis of pyrimidine (B1678525) derivatives, this has led to the exploration of methods such as microwave-assisted and ultrasound-assisted reactions, multicomponent reactions, and the use of environmentally benign solvents like water or ionic liquids.
Future research on the synthesis of 4,6-Dichloro-5-ethylpyrimidine could focus on adapting these green methodologies. For instance, developing a multicomponent reaction where the pyrimidine core is assembled from simple, readily available precursors in a single pot would significantly improve efficiency and reduce waste. The use of natural catalysts, such as those derived from citrus extracts, represents another innovative and sustainable approach that has been applied to other pyrimidine syntheses. Evaluating metrics such as the E-factor (Environmental factor), which quantifies the amount of waste generated per unit of product, will be crucial in validating the green credentials of new synthetic routes.
Table 1: Comparison of Green Chemistry Techniques for Pyrimidine Synthesis
Flow Chemistry and Continuous Processing for Production
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. The application of flow chemistry to the synthesis of heterocyclic compounds, including pyrimidines, is a rapidly growing field.
For the industrial production of this compound, developing a continuous flow process could be highly beneficial. Such a process might involve telescoping multiple reaction steps, where the crude product of one step is directly used as the starting material for the next without intermediate purification. This approach has been successfully used for other complex heterocycles and active pharmaceutical ingredients. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor could lead to higher yields and purities, especially for potentially hazardous reactions like chlorination.
Chemo- and Regioselective Functionalization Strategies
The two chlorine atoms at the C4 and C6 positions of this compound are active sites for nucleophilic aromatic substitution (SNAr) reactions. A major challenge and area of research is to achieve selective functionalization at only one of these positions. The electronic and steric influence of the 5-ethyl group will play a crucial role in directing the regioselectivity of these substitutions.
Future research will likely focus on developing highly regioselective methods for the mono-substitution of the pyrimidine ring. This could involve the careful choice of nucleophiles, solvents, and reaction conditions. For example, studies on other 2,4- or 4,6-dichloropyrimidines have shown that the regioselectivity can be highly sensitive to substituents on the ring and the nature of the incoming nucleophile. Palladium-catalyzed cross-coupling reactions could also be employed to introduce a variety of substituents with high selectivity.
Development of Novel Catalytic Systems for Transformations
Catalysis is key to developing efficient and selective chemical transformations. For this compound, novel catalytic systems could enable reactions that are otherwise difficult or unselective. This includes the development of catalysts for selective C-H functionalization, allowing for the direct introduction of new groups onto the pyrimidine ring without pre-functionalization.
Iridium-pincer complexes have been used for the regioselective, multicomponent synthesis of highly substituted pyrimidines from alcohols and amidines. Similarly, iron complexes have been developed for the modular synthesis of pyrimidines from carbonyl compounds. In the context of functionalizing this compound, palladium catalysts are often essential for cross-coupling reactions like amination, enabling the formation of C-N bonds under milder conditions than traditional SNAr reactions. Future work could explore the use of earth-abundant metal catalysts or organocatalysts to perform these transformations more sustainably.
Advanced Spectroscopic Characterization Techniques
While standard techniques like NMR and mass spectrometry are essential for routine characterization, advanced spectroscopic methods can provide deeper insights into the electronic structure and properties of this compound. Although specific data for the target compound is scarce, data from the closely related 2-amino-4,6-dichloro-5-ethylpyrimidine provides a useful reference.
Table 2: NMR Spectroscopic Data for 2-Amino-4,6-dichloro-5-ethylpyrimidine
Future research could employ techniques like X-ray Photoelectron Spectroscopy (XPS) to probe the core-level binding energies of the atoms, providing information about the charge distribution within the molecule. Studies on other halogenated pyrimidines have used XPS to understand the inductive and resonance effects of the halogen substituents. Vacuum ultraviolet (VUV) spectroscopy could also be used to investigate the electronic transitions at high energies.
Multi-scale Computational Modeling for Predictive Understanding
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. Density Functional Theory (DFT) calculations can be used to model the geometry, electronic structure, and spectroscopic properties of this compound.
Such models can be used to predict the regioselectivity of SNAr reactions by calculating the energies of the transition states for nucleophilic attack at the C4 versus the C6 position. This predictive understanding can accelerate the development of selective functionalization strategies. Furthermore, computational models can help interpret complex spectroscopic data and elucidate reaction mechanisms. Multi-scale modeling approaches could connect quantum mechanical details with larger-scale system properties, providing a comprehensive understanding of the molecule's behavior in different chemical environments.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4,6-Dichloro-5-ethylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via chlorination of substituted pyrimidine precursors. For example, 4,6-dihydroxy-5-ethylpyrimidine can be treated with phosphorus oxychloride (POCl₃) under reflux with a base like N,N-dimethylaniline to introduce chlorine atoms at positions 4 and 6 . Alternative routes involve cyclization of ethyl-substituted malonate derivatives under controlled pH and temperature conditions. Yield optimization requires precise stoichiometric ratios (e.g., POCl₃ in excess) and anhydrous conditions to minimize hydrolysis byproducts .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., ethyl group at C5: δ ~1.3 ppm for CH₃, δ ~2.8 ppm for CH₂) and chlorine-induced deshielding effects .
- X-ray Diffraction : Single-crystal X-ray studies (e.g., at 100 K) reveal planarity deviations (e.g., methoxy/ethyl substituents) and intermolecular interactions like Cl···N contacts (~3.09 Å), critical for understanding packing behavior .
- Mass Spectrometry : ESI-MS confirms molecular weight (192.04 g/mol) and fragmentation patterns (e.g., loss of Cl⁻ ions) .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Methodological Answer : The compound is moisture-sensitive due to reactive chlorine atoms. Storage under inert gas (argon/nitrogen) at −20°C in amber vials is recommended. Decomposition pathways include hydrolysis to hydroxyl derivatives, detectable via HPLC monitoring (retention time shifts) or TLC .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distributions. For example, Löwdin charges reveal electrophilic centers at C4 and C6 (charge ~+0.25), favoring SNAr reactions with amines or thiols. Frontier molecular orbital analysis (HOMO-LUMO gap ~5.2 eV) predicts kinetic stability and regioselectivity trends .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities in starting materials or unoptimized workup protocols. Systematic troubleshooting includes:
- Purity Assessment : Use HPLC or GC-MS to quantify starting material impurities (e.g., residual solvents).
- Reaction Monitoring : In-situ IR spectroscopy tracks POCl₃ consumption (disappearance of P=O stretch at ~1250 cm⁻¹).
- Byproduct Analysis : LC-MS/MS identifies hydrolyzed or dimerized species, guiding solvent selection (e.g., toluene over DCM for reduced polarity) .
Q. How do steric and electronic effects of the ethyl group at C5 influence the compound’s biological activity?
- Methodological Answer : The ethyl group enhances lipophilicity (logP ~2.1), improving membrane permeability in cell-based assays. However, steric hindrance at C5 may reduce binding affinity to target enzymes (e.g., dihydrofolate reductase). Comparative studies with methyl or hydrogen substituents via IC₅₀ assays (e.g., in E. coli models) quantify these effects .
Q. What crystallographic techniques elucidate polymorphism in this compound derivatives?
- Methodological Answer : Variable-temperature X-ray diffraction (VT-XRD) and differential scanning calorimetry (DSC) identify polymorphic transitions. For example, cooling rates <1°C/min during crystallization can stabilize a monoclinic phase (space group P2₁/c), whereas rapid quenching favors a metastable orthorhombic form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
